Cas no 29836-41-7 (b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl)

b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl structure
29836-41-7 structure
Productnaam:b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl
CAS-nummer:29836-41-7
MF:C20H24O10
MW:424.398567199707
CID:262212
PubChem ID:115158

b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl
    • 2-acylsaligenin β-D-glucoside
    • TREMULACINE
    • 2-((((1-Hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl)oxy)methyl)phenyl beta-D-glucopyranoside
    • beta-D-Glucopyranoside, 2-((((1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl)oxy)methyl)phenyl
    • 2',6'-O-acetylsalicortin
    • [2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
    • [2-(Hexopyranosyloxy)phenyl]methyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
    • NCGC00380452-01_C20H24O10_2-Cyclohexene-1-carboxylic acid, 1-hydroxy-6-oxo-, [2-(beta-D-glucopyranosyloxy)phenyl]methyl ester
    • SCHEMBL6888986
    • ACon0_001466
    • Q27294530
    • DTXSID70952264
    • beta-D-glucopyranoside, 2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl
    • MEGxp0_000686
    • NCGC00380452-01
    • UNII-YI29948E0Q
    • salicortin
    • YI29948E0Q
    • .BETA.-D-GLUCOPYRANOSIDE, 2-((((1-HYDROXY-6-OXO-2-CYCLOHEXEN-1-YL)CARBONYL)OXY)METHYL)PHENYL
    • 29836-41-7
    • 2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzyl 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate
    • Inchi: InChI=1S/C20H24O10/c21-9-13-15(23)16(24)17(25)18(30-13)29-12-6-2-1-5-11(12)10-28-19(26)20(27)8-4-3-7-14(20)22/h1-2,4-6,8,13,15-18,21,23-25,27H,3,7,9-10H2/t13-,15-,16+,17-,18?,20?/m1/s1
    • InChI-sleutel: CZDNLUMNELLDDD-UMMHHTIASA-N
    • LACHT: OC[C@H]1OC(OC2=CC=CC=C2COC(C2(C=CCCC2=O)O)=O)[C@H](O)[C@@H](O)[C@@H]1O

Berekende eigenschappen

  • Exacte massa: 424.13694696g/mol
  • Monoisotopische massa: 424.13694696g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 7
  • Complexiteit: 652
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 163Ų
  • XLogP3: -0.6

b-D-Glucopyranoside,2-[[[(1-hydroxy-6-oxo-2-cyclohexen-1-yl)carbonyl]oxy]methyl]phenyl Beveiligingsinformatie

  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xi

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